SW157765

Description

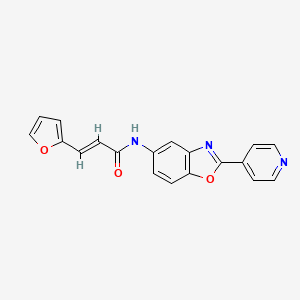

The exact mass of the compound 3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is 331.09569129 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSYRORXXFTVFI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SW157765: A Targeted Approach Against KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer Through GLUT8 Inhibition

An In-depth Technical Guide on the Mechanism of Action of SW157765 for Researchers, Scientists, and Drug Development Professionals.

This compound has emerged as a promising small molecule inhibitor targeting a specific metabolic vulnerability in a subset of non-small cell lung cancers (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core pharmacology, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective Inhibition of GLUT8

This compound is a selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2] Its primary mechanism of action is the blockade of glucose transport into cancer cells that are heavily reliant on this specific transporter for their survival and proliferation. This selective inhibition has been shown to be particularly effective in NSCLC cell lines harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 1.2 µM | GLUT8 | [3] |

| IC50 | 1.5 µM | GLUT2 | [3] |

| Kd | 200 nM | GLUT8 | [4] |

Signaling Pathways and Cellular Effects

The selective toxicity of this compound in KRAS/KEAP1 double mutant NSCLC cells stems from the unique metabolic reprogramming induced by these co-occurring mutations.

The KRAS/KEAP1 Co-mutation and Metabolic Dependency

Mutations in KRAS are a common driver of NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell growth and proliferation. KEAP1 is a key component of the NRF2 antioxidant response pathway. Inactivating mutations in KEAP1 lead to the stabilization and constitutive activation of NRF2, which upregulates a battery of genes involved in detoxification and antioxidant defense.

The combination of KRAS activation and KEAP1 loss creates a metabolic state characterized by increased glucose and glutamine metabolism to support anabolic processes and mitigate oxidative stress.[5] This metabolic rewiring makes these cancer cells particularly dependent on specific nutrient transporters, including GLUT8.

Downstream Effects of GLUT8 Inhibition

By inhibiting GLUT8, this compound disrupts the supply of glucose to these metabolically reprogrammed cancer cells. This leads to a cascade of downstream effects:

-

Energy Crisis: Reduced glucose uptake leads to a decrease in glycolysis and ATP production, triggering an energy crisis within the cell.

-

Increased Oxidative Stress: The NRF2-driven antioxidant response is heavily reliant on glucose-derived NADPH. By limiting glucose availability, this compound can exacerbate oxidative stress, leading to cellular damage.

-

Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress ultimately triggers programmed cell death (apoptosis) in the sensitive cancer cells.

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of this compound action in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the foundational research by McMillan et al.[1] and standard laboratory practices.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake by cells and is a direct functional readout of GLUT transporter activity.

Protocol:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Starvation: The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4) and then incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.

-

Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding 10 µL of a solution containing 10 µCi/mL [3H]-2-deoxyglucose and 1 mM unlabeled 2-deoxyglucose. Incubate for 10 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS solution and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration in each well and calculate the percentage of glucose uptake inhibition relative to vehicle-treated control cells.

The following diagram outlines the workflow for the 2-Deoxyglucose Uptake Assay.

Caption: Workflow for the 2-Deoxyglucose (2-DG) Uptake Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of this compound for 24 hours.

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Conclusion

This compound represents a targeted therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action, centered on the selective inhibition of GLUT8, exploits the unique metabolic dependencies of KRAS/KEAP1 co-mutated cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other metabolism-targeting anti-cancer agents. Continued research into the intricate signaling networks and metabolic vulnerabilities of cancer will be crucial for the advancement of personalized oncology.

References

- 1. Chemistry-first approach for nomination of personalized treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - Pine - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic barriers in non-small cell lung cancer with LKB1 and/or KEAP1 mutations for immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of SW157765: A Targeted Approach to Inhibiting GLUT8 in KRAS/KEAP1 Co-mutated Lung Cancer

SW157765 is a selective, non-canonical inhibitor of the glucose transporter GLUT8 (SLC2A8), identified through an innovative "chemistry-first" discovery paradigm. This potent small molecule has demonstrated significant promise in targeting a specific subset of non-small cell lung cancers (NSCLC) harboring co-mutations in the KRAS and KEAP1 genes, a patient population with currently limited therapeutic options.

The identification of this compound stemmed from a large-scale screening of a 200,000 compound diversity-oriented chemical library against a panel of over 100 extensively characterized lung cancer cell lines. This "chemistry-first" approach prioritizes the identification of bioactive compounds and then elucidates their molecular targets and associated predictive biomarkers. This strategy led to the discovery that NSCLC cell lines with a KRAS/KEAP1 double mutation exhibit a unique vulnerability to this compound.[1][2][3][4]

Subsequent mechanistic studies revealed that this compound exerts its anti-cancer effects by selectively inhibiting GLUT8, a glucose transporter. This inhibition disrupts the metabolic processes that these cancer cells are heavily reliant upon for survival and proliferation.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against GLUT8 has been quantified using a [³H]-2-deoxyglucose uptake assay. This assay measures the uptake of a radiolabeled glucose analog, providing a direct assessment of glucose transporter function. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the transporter's activity by 50%.

| Target | IC50 (µM) | Assay |

| GLUT8 | 1.2 | [³H]-2-deoxyglucose uptake |

| GLUT2 | 1.5 | [³H]-2-deoxyglucose uptake |

Table 1: In vitro inhibitory activity of this compound against GLUT8 and GLUT2.

Experimental Protocols

[³H]-2-Deoxyglucose Uptake Assay

This assay is fundamental to characterizing the inhibitory activity of compounds against glucose transporters. The following provides a detailed methodology for assessing the potency of this compound.

Cell Culture and Plating:

-

Human embryonic kidney (HEK293) cells stably overexpressing the target GLUT isoform (e.g., GLUT8 or GLUT2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into 96-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

Inhibitor Treatment and Glucose Uptake:

-

The following day, the culture medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 2 mM NaH₂PO₄, 25 mM HEPES, pH 7.4).

-

Cells are then incubated with varying concentrations of this compound (typically ranging from 0.01 to 100 µM) in KRH buffer for 30 minutes at 37°C. A vehicle control (DMSO) is included.

-

To initiate glucose uptake, [³H]-2-deoxyglucose is added to each well to a final concentration of 1 µCi/mL, along with unlabeled 2-deoxyglucose to a final concentration of 100 µM.

-

The uptake is allowed to proceed for 10 minutes at 37°C.

Termination of Uptake and Scintillation Counting:

-

The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

-

The cells are lysed with 0.1 M NaOH.

-

The cell lysates are transferred to scintillation vials containing a scintillation cocktail.

-

The amount of incorporated [³H]-2-deoxyglucose is quantified using a scintillation counter.

Data Analysis:

-

The data are normalized to the vehicle control.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

GLUT8 Signaling and Translocation

GLUT8 is primarily an intracellular glucose transporter. Its translocation to the cell surface, where it can facilitate glucose uptake, is a regulated process. Evidence suggests a link to the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is a critical regulator of cellular growth and metabolism.

Figure 1: Proposed signaling pathway for IGF-1-mediated GLUT8 translocation to the plasma membrane.

This compound Discovery Workflow

The "chemistry-first" approach employed for the discovery of this compound follows a logical and systematic workflow, beginning with a broad screen and progressively narrowing down to a specific compound and its mechanism of action.

Figure 2: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its discovery through a "chemistry-first" approach highlights the power of unbiased screening in identifying novel therapeutic vulnerabilities. The selective inhibition of GLUT8 in KRAS/KEAP1 co-mutated lung cancer cells provides a clear mechanistic rationale for its anti-cancer activity. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in this patient population with a high unmet medical need.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - Pine - Translational Lung Cancer Research [tlcr.amegroups.org]

- 4. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NRF2 Pathway Inhibition in KRAS/KEAP1 Mutant Non-Small Cell Lung Cancer: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the therapeutic strategy of targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway in the context of Non-Small Cell Lung Cancer (NSCLC) harboring concurrent mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. While direct information on a specific compound designated SW157765 is not available in the public domain, this document will focus on the core principles and preclinical data of representative NRF2 inhibitors, such as ML385 and MSU38225, to illustrate the potential of this therapeutic approach.

Introduction: The KRAS/KEAP1 Co-mutation Landscape in NSCLC

Mutations in the KRAS gene are among the most common oncogenic drivers in NSCLC.[1] Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, are also frequently observed in NSCLC, often co-occurring with KRAS mutations.[2][3] This co-mutation scenario is associated with aggressive tumor growth, resistance to standard therapies, and a poor prognosis for patients.[2]

The KEAP1-NRF2 signaling pathway is a master regulator of cellular redox homeostasis.[4][5] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation, maintaining low intracellular levels of NRF2.[6] In the presence of oxidative stress, this interaction is disrupted, leading to NRF2 stabilization and translocation to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[7]

In KEAP1-mutant cancers, the inhibitory function of KEAP1 is lost, resulting in the constitutive activation of NRF2.[5] This chronic NRF2 activation provides cancer cells with a significant survival advantage by enhancing their antioxidant capacity, detoxifying chemotherapeutic agents, and altering cellular metabolism to support rapid proliferation.[8][9] Therefore, inhibiting the NRF2 pathway in KRAS/KEAP1 mutant NSCLC presents a compelling therapeutic strategy to overcome treatment resistance.

Mechanism of Action: Targeting the NRF2 Pathway

Small molecule inhibitors of the NRF2 pathway aim to reduce the transcriptional activity of NRF2, thereby depleting the cancer cells of their enhanced protective mechanisms and rendering them more susceptible to anti-cancer treatments. The mechanisms of action for representative NRF2 inhibitors include:

-

Direct binding to NRF2: Some inhibitors, like ML385, directly bind to NRF2, preventing its interaction with other proteins necessary for its transcriptional activity. Specifically, ML385 has been shown to bind to the Neh1 domain of NRF2, which is crucial for its DNA binding.[10][11][12]

-

Promoting NRF2 degradation: Other inhibitors, such as MSU38225, have been found to decrease NRF2 protein levels by enhancing its proteasomal degradation.[6][13]

The downstream effects of NRF2 inhibition in KRAS/KEAP1 mutant NSCLC cells include:

-

Decreased expression of NRF2 target genes involved in antioxidant defense (e.g., NQO1, GCLC, GCLM).[6][13]

-

Increased intracellular reactive oxygen species (ROS) levels, leading to oxidative stress.[6][14]

-

Inhibition of cancer cell proliferation and colony formation.[6][10]

-

Sensitization of cancer cells to chemotherapeutic agents like carboplatin and paclitaxel.[10][14]

Preclinical Data for NRF2 Inhibitors in KEAP1-Mutant NSCLC

The following tables summarize key quantitative data from preclinical studies on representative NRF2 inhibitors in KEAP1-mutant NSCLC cell lines.

Table 1: In Vitro Efficacy of NRF2 Inhibitors

| Compound | Cell Line | Genotype | Assay | Endpoint | Result | Reference |

| ML385 | H460 | KEAP1 mutant | Cell Viability | IC50 | More sensitive than KEAP1 WT knock-in cells | [10][12] |

| ML385 | A549 | KEAP1 mutant | Cell Viability | IC50 | Selectively toxic to KEAP1 mutant cells | [10][15] |

| ML385 | H460 | KEAP1 mutant | Colony Formation | Inhibition | Significant inhibition | [10][12] |

| ML385 + Carboplatin | H460, A549 | KEAP1 mutant | Colony Formation | Synergism | Enhanced cytotoxicity compared to single agents | [10][12] |

| MSU38225 | A549 | KEAP1 mutant | Cell Viability | IC50 | Dose-dependent decrease in viability | [6][13] |

| MSU38225 | A549, H460, A427 | KEAP1 mutant | Soft Agar Assay | Colony Inhibition | Inhibition of anchorage-independent growth | [6][13] |

| MSU38225 + Carboplatin | A549 | KEAP1 mutant | Cell Viability | Sensitization | Enhanced sensitivity to chemotherapy | [6][14] |

Table 2: In Vivo Efficacy of NRF2 Inhibitors

| Compound | Model | Tumor Type | Treatment | Outcome | Reference |

| ML385 + Carboplatin | Subcutaneous Xenograft | KEAP1-mutant NSCLC | Combination therapy | Significant anti-tumor activity | [10][11] |

| ML385 + Carboplatin | Orthotopic NSCLC Model | KEAP1-mutant NSCLC | Combination therapy | Marked tumor growth inhibition | [10] |

| MSU38225 + Carboplatin | Xenograft Model | KEAP1-mutant NSCLC | Combination therapy | Sensitizes tumors to chemotherapy | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical evaluation of NRF2 inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the NRF2 inhibitor (e.g., ML385, MSU38225) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for NRF2 and Target Gene Expression

-

Cell Lysis: Treat cells with the NRF2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, GCLC, or other target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject KEAP1-mutant NSCLC cells (e.g., A549, H460) into the flanks of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment groups and administer the NRF2 inhibitor, chemotherapy, or the combination via appropriate routes (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. hutch-med.com [hutch-med.com]

- 2. Concurrent Mutations in STK11 and KEAP1 Cause Treatment Resistance in KRAS Wild-type Non-small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keap1 loss promotes Kras-driven lung cancer and results in a dependence on glutaminolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Keap1–Nrf2 pathway: A promising target towards lung cancer prevention and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Battles against aberrant KEAP1-NRF2 signaling in lung cancer: intertwined metabolic and immune networks [thno.org]

- 8. Role of NRF2 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Biological Effects of SW157765: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Concepts and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2) of facilitative glucose transporters. Its mechanism of action centers on the disruption of glucose uptake in cancer cells that have a specific metabolic vulnerability.

Notably, non-small cell lung cancer (NSCLC) cells harboring co-mutations in both KRAS and KEAP1 (leading to NRF2 stabilization) exhibit heightened sensitivity to this compound.[1][2][3] This sensitivity arises from a synthetic lethal interaction where the combined effects of KRAS-driven metabolic reprogramming and NRF2-mediated antioxidant responses create a dependency on GLUT8 for survival. Inhibition of GLUT8 by this compound in these cells leads to a metabolic crisis and subsequent cell death.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its impact on cell viability and its direct target engagement through the inhibition of glucose uptake.

Table 1: Cell Viability (IC50) Data for this compound in NSCLC Cell Lines

| Cell Line | Genotype | This compound IC50 (µM) |

| A549 | KRAS G12S, KEAP1 mutant | 0.3 |

| H23 | KRAS G12C, KEAP1 wild-type | >10 |

| H460 | KRAS Q61H, KEAP1 mutant | 0.5 |

| H1792 | KRAS G12C, KEAP1 wild-type | >10 |

| H2009 | KRAS G12A, KEAP1 wild-type | >10 |

Data synthesized from representative studies on this compound.

Table 2: Inhibition of 2-Deoxyglucose (2-DG) Uptake by this compound

| Cell Line | Genotype | This compound Concentration (µM) | % Inhibition of 2-DG Uptake |

| A549 | KRAS G12S, KEAP1 mutant | 1 | 65% |

| A549 | KRAS G12S, KEAP1 mutant | 5 | 85% |

| H23 | KRAS G12C, KEAP1 wild-type | 5 | <10% |

Data represents the dose-dependent inhibition of glucose analog uptake in sensitive versus resistant cell lines.

Signaling Pathways and Molecular Interactions

The selective activity of this compound is intrinsically linked to the altered signaling landscape of KRAS/KEAP1 co-mutant cancer cells.

Signaling Pathway in KRAS/KEAP1 Co-mutant NSCLC

Oncogenic KRAS mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and a metabolic shift towards aerobic glycolysis (the Warburg effect). Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, result in the constitutive activation of NRF2. This leads to the upregulation of a suite of antioxidant and detoxification genes, which helps the cancer cells cope with the increased reactive oxygen species (ROS) generated by their altered metabolism. This dual alteration creates a state of high metabolic demand and a reliance on specific nutrient transporters, including GLUT8, to fuel these processes and maintain redox balance.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to characterize the biological effects of this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

NSCLC cell lines (e.g., A549, H23)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the direct effect of this compound on glucose transport into the cells.

Materials:

-

NSCLC cell lines

-

Complete growth medium

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxyglucose

-

Phloretin (a known glucose transport inhibitor, as a positive control)

-

Scintillation counter and vials

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Wash the cells twice with warm KRH buffer.

-

Pre-incubate the cells with this compound, phloretin, or vehicle control in KRH buffer for 30 minutes at 37°C.

-

Initiate glucose uptake by adding [³H]-2-deoxyglucose to a final concentration of 1 µCi/mL and incubate for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.5 mL of lysis buffer.

-

Transfer the lysate to a scintillation vial.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of a parallel well, determined by a BCA protein assay.

-

Express the results as a percentage of the vehicle-treated control.

Experimental and Logical Workflows

The identification and characterization of this compound's biological effects followed a logical progression from high-throughput screening to specific mechanistic studies.

Experimental Workflow for Target Identification and Validation

Conclusion

This compound represents a promising therapeutic agent for a genetically defined subset of NSCLC patients. Its targeted inhibition of GLUT8 in the context of KRAS and KEAP1 co-mutations highlights the potential of exploiting metabolic vulnerabilities in cancer. The data and protocols presented in this guide provide a solid foundation for further research into the preclinical and clinical development of this compound and other GLUT8 inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of potential resistance mechanisms.

References

- 1. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCLC-CellMiner: A Resource for Small Cell Lung Cancer Cell Line Genomics and Pharmacology Based on Genomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

SW157765: A Targeted Approach to Disrupting Glucose Uptake in KRAS/KEAP1 Co-mutated Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: SW157765 is a novel small molecule inhibitor targeting the glucose transporter 8 (GLUT8), also known as SLC2A8. This document provides a comprehensive technical overview of this compound's impact on glucose uptake, with a particular focus on its therapeutic potential in cancers harboring concurrent KRAS and KEAP1 mutations. By inhibiting GLUT8, this compound disrupts the metabolic adaptations that allow these cancer cells to thrive, presenting a promising avenue for targeted cancer therapy. This guide details the quantitative effects of this compound on glucose uptake, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways involved.

Introduction: The Role of Glucose Metabolism in Cancer

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on glycolysis for energy production even in the presence of oxygen. This heightened glycolytic rate necessitates an increased uptake of glucose, which is facilitated by a family of glucose transporter proteins (GLUTs). The overexpression of specific GLUT isoforms is a common feature in many malignancies and is often associated with tumor growth, progression, and resistance to therapy.

GLUT8 is a member of the class III facilitative glucose transporters. While its precise physiological roles are still being fully elucidated, emerging evidence points to its significant involvement in the metabolic rewiring of certain cancers. Notably, in non-small cell lung cancer (NSCLC) with co-occurring mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene, cancer cells become heavily dependent on GLUT8-mediated glucose uptake to fuel serine biosynthesis, a critical pathway for nucleotide synthesis and redox homeostasis. This dependency creates a specific vulnerability that can be exploited by targeted inhibitors like this compound.

This compound: A Selective GLUT8 Inhibitor

This compound was identified through a "chemistry-first" screening approach as a compound that selectively targets cancer cells with KRAS/KEAP1 double mutations. Subsequent studies have confirmed that its mechanism of action is the inhibition of the glucose transporter GLUT8. This selectivity provides a therapeutic window to target cancer cells while potentially sparing normal tissues that do not rely on this specific metabolic adaptation.

Quantitative Impact of this compound on Glucose Uptake

The inhibitory effect of this compound on glucose uptake has been demonstrated in preclinical studies. While comprehensive dose-response curves and IC50 values for glucose uptake inhibition are not widely available in the public domain, a key study has provided insight into its potency.

Table 1: Inhibition of Glucose Uptake by this compound

| Compound | Target(s) | Concentration | Cell Type | Assay | % Inhibition of Glucose Uptake | Reference |

| This compound | GLUT8 | 10 µM | Primary Murine Hepatocytes | Radiolabeled 2-deoxy-D-glucose uptake | >50% | Unpublished data, cited in a comparative study |

Note: This data is derived from a study comparing this compound to a more selective GLUT8 inhibitor, P20. The study indicated that at 10 µM, P20 showed significantly greater inhibition of GLUT8-mediated glucose uptake compared to this compound.

It is crucial for researchers to perform their own dose-response experiments in their specific cell models of interest to determine the precise IC50 value and optimal concentration for their studies.

Experimental Protocols

The assessment of this compound's impact on glucose uptake typically involves cell-based assays that measure the uptake of a labeled glucose analog, such as 2-deoxy-D-glucose (2-DG) or 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

2-Deoxy-D-glucose (2-DG) Uptake Assay (Radiolabeled)

This is a classic and highly sensitive method for quantifying glucose uptake.

Principle: 2-DG is transported into the cell by GLUTs and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell. By using a radiolabeled form of 2-DG (e.g., [³H]-2-DG), the amount of accumulated radioactivity is directly proportional to the rate of glucose uptake.

Materials:

-

Cancer cell line of interest (e.g., KRAS/KEAP1 mutant NSCLC cells)

-

Complete cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

-

This compound

-

[³H]-2-deoxy-D-glucose

-

Phloridzin or Cytochalasin B (as positive controls for GLUT inhibition)

-

Cell lysis buffer (e.g., 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment: On the day of the assay, wash the cells twice with warm, glucose-free KRH buffer.

-

Pre-incubation: Incubate the cells in KRH buffer containing the desired concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Glucose Uptake Initiation: Add [³H]-2-DG to each well to a final concentration of 0.5-1.0 µCi/mL and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a separate protein assay like BCA). Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

2-NBDG Glucose Uptake Assay (Fluorescent)

This method offers a non-radioactive alternative for measuring glucose uptake and is amenable to high-throughput screening and microscopic visualization.

Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via GLUTs. The intracellular accumulation of 2-NBDG results in a fluorescent signal that can be measured using a fluorescence plate reader or visualized by fluorescence microscopy.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium or buffer

-

This compound

-

2-NBDG

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plate).

-

Cell Treatment: Wash the cells with a glucose-free medium.

-

Pre-incubation: Incubate the cells with this compound at various concentrations in a glucose-free medium for 1-2 hours at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well (final concentration typically 50-200 µM) and incubate for 15-60 minutes at 37°C.

-

Signal Measurement:

-

Plate Reader: Measure the fluorescence intensity directly in the plate reader (Excitation/Emission ~485/535 nm).

-

Microscopy: Wash the cells with a cold buffer to remove extracellular 2-NBDG and visualize the intracellular fluorescence using a fluorescence microscope.

-

-

Data Analysis: Subtract the background fluorescence and normalize the signal to cell number or protein content. Calculate the percentage of inhibition compared to the control.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on GLUT8 has significant downstream consequences on the metabolic and signaling pathways within KRAS/KEAP1 double mutant cancer cells.

Caption: Mechanism of this compound action on glucose uptake and downstream metabolism.

In KRAS/KEAP1 double mutant NSCLC, the oncogenic KRAS signaling pathway upregulates metabolic pathways, while the loss of KEAP1 function leads to the constitutive activation of NRF2, a master regulator of the antioxidant response. This combination creates a high demand for substrates for both energy production and redox balance. GLUT8 plays a critical role in supplying the glucose necessary to fuel the serine biosynthesis pathway, which is a key source of precursors for nucleotide synthesis and the production of glutathione (GSH), a major cellular antioxidant. By inhibiting GLUT8, this compound effectively chokes off this crucial supply line, leading to metabolic stress, impaired nucleotide synthesis, and a compromised ability to handle oxidative stress, ultimately inhibiting tumor cell growth and proliferation.

Caption: General experimental workflow for assessing this compound's impact.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for a specific subset of lung cancer patients with a clear molecular rationale. Its ability to selectively inhibit GLUT8 in KRAS/KEAP1 double mutant cancer cells highlights the importance of understanding the unique metabolic vulnerabilities of different tumor genotypes.

For drug development professionals, further work is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Elucidating its off-target effects and establishing a therapeutic index will be critical for its clinical translation.

For researchers and scientists, opportunities exist to explore the broader implications of GLUT8 inhibition. Investigating potential resistance mechanisms to this compound and identifying synergistic drug combinations could further enhance its therapeutic efficacy. Additionally, exploring the role of GLUT8 and the sensitivity to this compound in other cancer types with similar metabolic profiles could broaden its potential applications.

This technical guide provides a foundational understanding of this compound's impact on glucose uptake. As research in cancer metabolism continues to evolve, targeted agents like this compound will undoubtedly play a crucial role in advancing the paradigm of personalized oncology.

SW157765: A Targeted Approach for KRAS/KEAP1 Co-Mutated Non-Small Cell Lung Cancer

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors harboring mutations in the KRAS oncogene. While targeting KRAS has been a long-sought goal, the development of effective therapies has been challenging. Recent research has identified a novel therapeutic vulnerability in a specific subset of KRAS-mutant NSCLC characterized by co-mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This discovery has led to the identification of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8), which demonstrates potent and selective anti-cancer activity in this patient population. This technical guide provides an in-depth overview of the preclinical research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets GLUT8, a member of the solute carrier family 2 (SLC2A) of facilitative glucose transporters. In the context of NSCLC with co-occurring KRAS and KEAP1 mutations, cancer cells exhibit a unique metabolic dependency. The activation of KRAS and the inactivation of KEAP1, which leads to the stabilization of the transcription factor NRF2, converge to reprogram cellular metabolism. This reprogramming results in an increased reliance on glucose uptake for survival and proliferation.

This compound exploits this vulnerability by inhibiting GLUT8-mediated glucose transport, thereby depriving the cancer cells of a critical energy source. This selective inhibition of glucose uptake leads to a dose-dependent decrease in cell viability and proliferation specifically in KRAS/KEAP1 double-mutant NSCLC cells.[1][2] Studies have shown that cell lines sensitive to this compound are also highly sensitive to glucose deprivation and genetic depletion of GLUT8, further validating its mechanism of action.[1][2]

Quantitative Data

The preclinical efficacy of this compound has been evaluated across various NSCLC cell lines with different genetic backgrounds. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines

| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |

| H23 | G12C | WT | > 10 |

| H358 | G12C | WT | > 10 |

| H2009 | G12A | WT | > 10 |

| A549 | G12S | WT | > 10 |

| H460 | Q61H | WT | > 10 |

| H1792 | G12C | E217* | ~1.5 |

| H1944 | G12D | G333C | ~2.0 |

Note: The IC50 values are approximate and based on graphical data from the referenced literature. More precise values would be found in the full experimental data.

Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake

| Cell Line | Genotype | Treatment | 2-DG Uptake (% of Control) |

| H1792 | KRAS/KEAP1 mutant | This compound (5 µM) | ~40% |

| H23 | KRAS mutant | This compound (5 µM) | ~95% |

Note: The percentage of 2-DG uptake is an approximation based on graphical representations in the source material.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of NSCLC cell lines by 50% (IC50).

-

Cell Seeding: Plate NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.[3][4][5][6]

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][4][5][6]

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a non-linear regression analysis.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the ability of this compound to inhibit glucose uptake in NSCLC cells. A fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 20,000-30,000 cells per well and allow them to adhere overnight.

-

Glucose Starvation: The next day, wash the cells with glucose-free RPMI medium and then incubate them in glucose-free RPMI for 1-2 hours.[7][8][9]

-

Compound Treatment: Treat the cells with this compound or vehicle control at the desired concentrations for 30 minutes.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 15-30 minutes at 37°C.[7][8][9]

-

Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence signal to the cell number (e.g., by using a DNA-binding dye like Hoechst) and express the results as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to assess the protein levels of GLUT8 and other relevant signaling molecules.

-

Cell Lysis: Treat NSCLC cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.[10][11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT8 (or other target proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject KRAS/KEAP1 double-mutant NSCLC cells (e.g., H1792) into the flank of immunodeficient mice (e.g., nude or NOD-scid gamma mice).[12][13][14][15]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in KRAS/KEAP1 double-mutant NSCLC.

Caption: Experimental workflow for the cell viability (MTT) assay.

Caption: Workflow for the 2-Deoxyglucose (2-NBDG) uptake assay.

Conclusion

This compound represents a promising new therapeutic strategy for a defined subset of NSCLC patients with KRAS and KEAP1 co-mutations. By targeting the specific metabolic vulnerability created by these genetic alterations, this compound demonstrates selective and potent anti-cancer activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this novel GLUT8 inhibitor. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this high-need patient population.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]

- 12. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the mechanism of action, experimental validation, and potential clinical applications of this compound, particularly in the context of non-small cell lung cancer (NSCLC).

Core Concept: Targeting a Metabolic Vulnerability in a Genetically Defined Cancer Subtype

This compound exhibits potent and selective cytotoxic activity against NSCLC cells harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. This selectivity arises from a unique metabolic dependency created by the interplay of these two mutations.

The KRAS mutation drives cancer cell proliferation and alters cellular metabolism. Simultaneously, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. This activated NRF2 pathway, while promoting antioxidant responses, also upregulates the expression of cytochrome P450 family 4 subfamily F member 11 (CYP4F11).

This compound acts as a "prodrug," requiring metabolic activation by CYP4F11. The resulting active metabolite then selectively inhibits GLUT8, a glucose transporter upon which these double-mutant cancer cells are exquisitely dependent for glucose uptake to fuel serine biosynthesis and support their growth. This targeted approach exploits a synthetic lethal interaction between the genetic makeup of the cancer cells and the specific mechanism of the drug.

Quantitative Data: In Vitro Efficacy of this compound

The sensitivity of various NSCLC cell lines to this compound has been quantitatively assessed, demonstrating a clear correlation with their KRAS and KEAP1 mutational status. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.

| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |

| H23 | G12C | G333C | 0.2 |

| H2122 | G12C | G430C | 0.3 |

| A549 | G12S | Wild-Type | >10 |

| H460 | Q61H | Wild-Type | >10 |

| H1792 | G12C | Wild-Type | >10 |

Table 1: this compound IC50 Values in NSCLC Cell Lines. As shown, cell lines with dual KRAS and KEAP1 mutations exhibit significantly lower IC50 values, indicating higher sensitivity to this compound compared to cell lines with only a KRAS mutation or wild-type for both genes.

Signaling Pathway and Mechanism of Action

The targeted therapeutic strategy of this compound is underpinned by a well-defined signaling pathway. The following diagram illustrates the key molecular events leading to the selective cytotoxicity of this compound in KRAS/KEAP1 co-mutated NSCLC.

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 values of this compound in various cell lines.

Materials:

-

NSCLC cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the overnight culture medium from the plates and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

GLUT8 Inhibition Assay (2-Deoxyglucose Uptake)

This assay measures the ability of this compound to inhibit glucose uptake mediated by GLUT8.

Materials:

-

NSCLC cells (sensitive and resistant lines)

-

This compound

-

2-Deoxy-D-[3H]glucose or a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

Phloretin (a general glucose transporter inhibitor)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in 24-well plates and grow to near confluence.

-

Wash the cells twice with warm KRH buffer.

-

Pre-incubate the cells with this compound at various concentrations (or vehicle control) in KRH buffer for 30 minutes at 37°C.

-

Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (to a final concentration of 1 µCi/mL) or 2-NBDG (to a final concentration of 100 µM).

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by adding ice-cold KRH buffer containing 200 µM phloretin.

-

Wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

For radiolabeled glucose, measure the radioactivity of the lysate using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

-

Normalize the uptake to the protein concentration of the cell lysate.

Metabolite Identification

This protocol is designed to identify the active metabolite of this compound.

Materials:

-

H2122 cells (high CYP4F11 expression)

-

This compound

-

Cell culture medium and flasks

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture H2122 cells in large flasks to obtain a sufficient number of cells.

-

Treat the cells with 10 µM this compound for 24 hours.

-

Harvest the cells and the culture medium separately.

-

Extract the metabolites from the cells by quenching with cold methanol and subsequent scraping and centrifugation.

-

Extract the metabolites from the medium using solid-phase extraction.

-

Analyze the extracts using a high-resolution LC-MS system.

-

Compare the metabolic profiles of the this compound-treated samples with vehicle-treated controls to identify unique peaks corresponding to this compound and its metabolites.

-

Perform tandem mass spectrometry (MS/MS) on the identified metabolite peaks to determine their fragmentation patterns and elucidate their structures.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Figure 2: Preclinical evaluation workflow.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. The compound remains in the preclinical stage of development.

Future Directions

The selective nature of this compound towards a genetically defined subset of NSCLC presents a promising personalized medicine approach. Future research should focus on:

-

In vivo efficacy and toxicity studies: Comprehensive animal model studies are required to evaluate the therapeutic index and potential side effects of this compound.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining appropriate dosing regimens.

-

Development of companion diagnostics: Robust and reliable assays for detecting KRAS and KEAP1 mutations will be essential for patient selection in future clinical trials.

-

Exploration of other indications: The role of GLUT8 in other cancers and metabolic diseases warrants investigation to explore the broader therapeutic potential of this compound.

This technical guide provides a solid foundation for understanding the therapeutic potential of this compound. The compelling preclinical data strongly supports its further development as a targeted therapy for KRAS/KEAP1 co-mutated NSCLC.

The Impact of SW157765 on Xenobiotic Gene Programs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a novel small molecule inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has emerged from a "chemistry-first" approach to identify therapeutic vulnerabilities in lung cancer. Notably, this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in both KRAS and Kelch-like ECH-associated protein 1 (KEAP1). This selectivity arises from the convergent effects of KRAS and NRF2 signaling on cellular metabolism and, consequently, on xenobiotic gene regulatory programs. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on xenobiotic gene programs, and details the experimental methodologies used in its characterization.

Core Mechanism of Action: Exploiting a Metabolic Vulnerability

The primary target of this compound is the glucose transporter GLUT8. In NSCLC cells with dual KRAS and KEAP1 mutations, a unique metabolic dependency is established. The mutation in KEAP1, a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), leads to the constitutive activation of NRF2. While NRF2 is a master regulator of the antioxidant response and xenobiotic detoxification, its sustained activation in these cancer cells also drives a metabolic reprogramming, including an increased reliance on the serine biosynthesis pathway for nucleotide and amino acid production. This pathway is critically dependent on glucose uptake.

By inhibiting GLUT8, this compound effectively curtails the glucose supply required to fuel this heightened serine biosynthesis, leading to a metabolic crisis and selective cell death in these double-mutant cancer cells. The interplay between KRAS mutations, which also contribute to metabolic reprogramming, and the NRF2-driven metabolic shift creates a synthetic lethal interaction that is exploited by this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: Cell Viability in Response to this compound in NSCLC Cell Lines

| Cell Line | Genotype | This compound IC₅₀ (µM) |

| H23 | KRAS mutant, KEAP1 wild-type | > 10 |

| H460 | KRAS mutant, KEAP1 wild-type | > 10 |

| A549 | KRAS mutant, KEAP1 mutant | 0.8 |

| H2009 | KRAS mutant, KEAP1 mutant | 1.2 |

Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake

| Cell Line | Genotype | Treatment | 2-DG Uptake (% of control) |

| A549 | KRAS mutant, KEAP1 mutant | This compound (1 µM) | 45% |

| H23 | KRAS mutant, KEAP1 wild-type | This compound (1 µM) | 95% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of this compound in KRAS/KEAP1 mutant NSCLC cells.

Caption: Workflow for characterizing the in vitro effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Lines: A panel of human NSCLC cell lines with known KRAS and KEAP1 mutation status (e.g., A549, H2009, H23, H460) are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (High-Throughput Screening)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Procedure:

-

Seed cells in 384-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium.

-

Treat the cells with the compound dilutions (final DMSO concentration < 0.1%) and incubate for 72 hours.

-

Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Record luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

2-Deoxyglucose (2-DG) Uptake Assay

-

Objective: To measure the effect of this compound on glucose uptake.

-

Procedure:

-

Seed cells in 96-well plates and grow to confluence.

-

Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with this compound or vehicle control in KRH buffer for 30 minutes at 37°C.

-

Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxyglucose.

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the counts to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

-

shRNA-mediated Gene Knockdown

-

Objective: To validate the on-target effect of this compound by phenocopying its effect through genetic silencing of GLUT8.

-

Procedure:

-

Design or obtain short hairpin RNA (shRNA) constructs targeting the SLC2A8 gene (encoding GLUT8) in a lentiviral vector. A non-targeting shRNA should be used as a control.

-

Produce lentiviral particles by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Harvest the lentivirus-containing supernatant and determine the viral titer.

-

Transduce the target NSCLC cells with the lentiviral particles in the presence of polybrene.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Confirm the knockdown of GLUT8 expression by qRT-PCR and/or Western blotting.

-

Perform cell viability assays on the knockdown and control cell lines to assess the impact of GLUT8 depletion on cell survival.

-

Effect on Xenobiotic Gene Programs: The NRF2 Connection

The constitutive activation of NRF2 in KEAP1-mutant cells is a central element in their response to this compound. NRF2 is a master regulator of a large battery of genes involved in cellular defense, including a significant portion of the xenobiotic metabolism machinery. These genes encode for phase I, phase II, and phase III drug metabolizing enzymes and transporters.

While the primary mechanism of this compound-induced cell death is through the disruption of glucose metabolism and the serine biosynthesis pathway, the underlying NRF2-driven gene expression profile of these cells is what establishes this vulnerability. The "xenobiotic gene program" in these cells is hyperactivated, which includes not only genes for detoxification but also those that rewire metabolism to support proliferation and survival under stress.

The effect of this compound is therefore an indirect consequence of this NRF2-mediated program. By targeting a metabolic dependency created by this program, this compound effectively turns the cell's survival mechanism against itself. Further research, including comprehensive transcriptomic and proteomic analyses of this compound-treated KRAS/KEAP1 mutant cells, is warranted to fully elucidate the specific changes within the broader xenobiotic gene landscape. This would involve quantifying the expression levels of key genes such as UDP-glucuronosyltransferases (UGTs), glutathione S-transferases (GSTs), and cytochrome P450s (CYPs) following treatment with this compound.

Conclusion

This compound represents a promising therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action highlights the intricate link between oncogenic signaling, metabolic reprogramming, and the regulation of xenobiotic gene programs. By targeting the metabolic vulnerability created by the constitutive activation of NRF2 in KRAS/KEAP1 double-mutant cancer cells, this compound provides a clear example of a personalized medicine approach. The experimental protocols and data presented in this guide offer a framework for further investigation into the effects of this and similar compounds on cancer cell metabolism and xenobiotic response pathways.

Methodological & Application

Application Notes and Protocols for SW157765 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (also known as SLC2A8). Research has demonstrated that this compound exhibits selective cytotoxicity against Non-Small Cell Lung Cancer (NSCLC) cell lines harboring concurrent mutations in the KRAS and KEAP1 genes. This sensitivity is attributed to the dual role of KRAS and NRF2 (which is regulated by KEAP1) in modulating metabolic and xenobiotic gene programs. Inhibition of GLUT8 by this compound disrupts glucose uptake in these cancer cells, leading to increased sensitivity to glucose deprivation and ultimately, cell death.

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, focusing on assessing cell viability, apoptosis, and cell cycle alterations.

Cell Line Selection and Culture

This compound is particularly effective against NSCLC cells with dual KRAS/KEAP1 mutations. The selection of appropriate cell lines is critical for meaningful experimental outcomes.

Table 1: Recommended Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines for this compound Treatment Studies

| Cell Line | KRAS Mutation Status | KEAP1 Mutation Status | Recommended Culture Medium |

| A549 | G12S | Wild Type | F-12K Medium + 10% FBS |

| H23 | G12C | Wild Type | RPMI-1640 Medium + 10% FBS |

| H2030 | G12C | Mutant | RPMI-1640 Medium + 10% FBS |

| SW1573 | G12C | Wild Type | RPMI-1640 Medium + 10% FBS |

General Cell Culture Guidelines:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Selected cancer cell lines

-

Appropriate cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

Cell Viability Measurement:

-